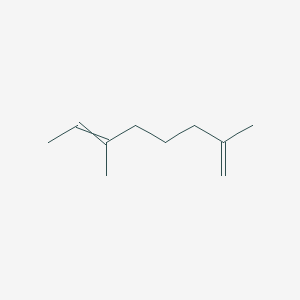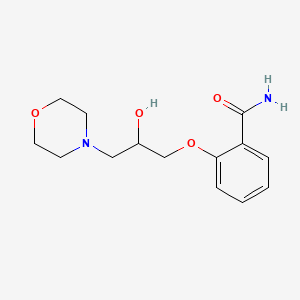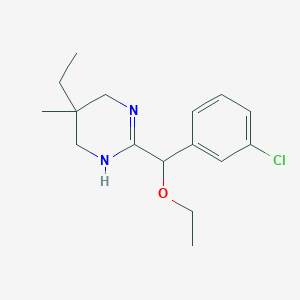
2-(m-Chloro-alpha-ethoxybenzyl)-5-ethyl-5-methyl-3,4,5,6-tetrahydropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(m-Chloro-alpha-ethoxybenzyl)-5-ethyl-5-methyl-3,4,5,6-tetrahydropyrimidine is a synthetic organic compound that belongs to the class of tetrahydropyrimidines. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Chloro-alpha-ethoxybenzyl)-5-ethyl-5-methyl-3,4,5,6-tetrahydropyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as m-chloro-alpha-ethoxybenzyl chloride and ethyl acetoacetate.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic or basic conditions to form the tetrahydropyrimidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as automated reactors and in-line monitoring may be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-(m-Chloro-alpha-ethoxybenzyl)-5-ethyl-5-methyl-3,4,5,6-tetrahydropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may produce amine or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(m-Chloro-alpha-ethoxybenzyl)-5-ethyl-5-methyl-3,4,5,6-tetrahydropyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent due to its biological activity.
Agriculture: It may be used as a precursor for the synthesis of agrochemicals such as herbicides or insecticides.
Material Science: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-(m-Chloro-alpha-ethoxybenzyl)-5-ethyl-5-methyl-3,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(m-Chloro-alpha-ethoxybenzyl)-5-methyl-3,4,5,6-tetrahydropyrimidine: Lacks the ethyl group at the 5-position.
2-(m-Chloro-alpha-ethoxybenzyl)-5-ethyl-3,4,5,6-tetrahydropyrimidine: Lacks the methyl group at the 5-position.
Uniqueness
2-(m-Chloro-alpha-ethoxybenzyl)-5-ethyl-5-methyl-3,4,5,6-tetrahydropyrimidine is unique due to the presence of both ethyl and methyl groups at the 5-position, which may confer specific chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets.
Eigenschaften
CAS-Nummer |
33210-48-9 |
|---|---|
Molekularformel |
C16H23ClN2O |
Molekulargewicht |
294.82 g/mol |
IUPAC-Name |
2-[(3-chlorophenyl)-ethoxymethyl]-5-ethyl-5-methyl-4,6-dihydro-1H-pyrimidine |
InChI |
InChI=1S/C16H23ClN2O/c1-4-16(3)10-18-15(19-11-16)14(20-5-2)12-7-6-8-13(17)9-12/h6-9,14H,4-5,10-11H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
FCXSBQGTTMODDX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CNC(=NC1)C(C2=CC(=CC=C2)Cl)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



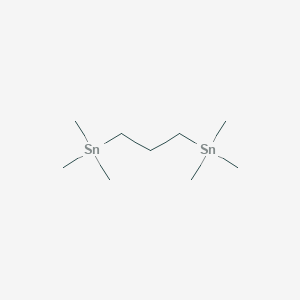
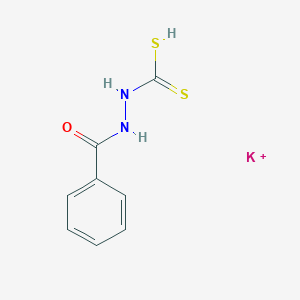
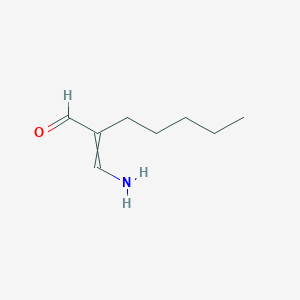

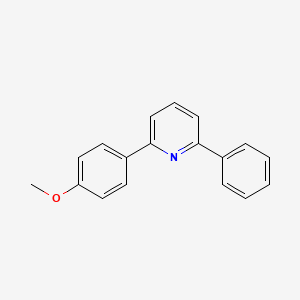
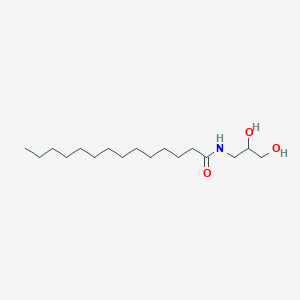
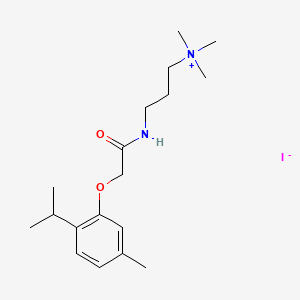

![[N,N'-Ethylenebis(salicylideneiminato)]dimethyltin(IV)](/img/structure/B14677972.png)

![(NE)-N-[(1-cyclohexyltetrazol-5-yl)methylidene]hydroxylamine](/img/structure/B14677976.png)
